2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate diamine derivatives with sulfonium salts, followed by further functionalization to introduce the fluorophenyl and furan groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to fully saturated analogs.
Scientific Research Applications
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-CHLOROACETYL)PIPERAZIN-1-YL)-N-(2-(4-CHLOROPHENYL)-4-OXOQUINAZOLIN-3(4H)-YL)ACETAMIDE
- 1-PHENYL-2-(4-SUBSTITUTED-PIPERAZIN-1-YL)-PROPANOL DERIVATIVES
Uniqueness
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-7-(FURAN-2-YL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23FN4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23FN4O2/c1-15-22-18(13-16(14-20(22)29)21-7-4-12-30-21)26-23(25-15)28-10-8-27(9-11-28)19-6-3-2-5-17(19)24/h2-7,12,16H,8-11,13-14H2,1H3 |
InChI Key |
CQZLCQOJNSHTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)C5=CC=CO5 |
Origin of Product |
United States |
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